![molecular formula C17H23NO3 B6049247 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine](/img/structure/B6049247.png)
4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. DPP-4 inhibitors are widely used in the treatment of type 2 diabetes mellitus.
Wirkmechanismus
The mechanism of action of 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine involves the inhibition of 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine, which is a serine protease that cleaves off the N-terminal dipeptide from its substrates. 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine is involved in the degradation of incretin hormones such as GLP-1 and GIP, which are released from the gut in response to food intake. These hormones stimulate insulin secretion and inhibit glucagon secretion, leading to improved glucose control. By inhibiting 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine, 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine increases the levels of these hormones, which in turn enhances their effects on glucose metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine are primarily related to its inhibition of 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine. By increasing the levels of incretin hormones such as GLP-1 and GIP, 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine stimulates insulin secretion and reduces glucagon secretion, leading to improved glucose control. In addition, 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine has been shown to have anti-inflammatory and anti-oxidant effects, which may have additional benefits in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine in lab experiments include its high potency and selectivity for 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine, which allows for precise and specific inhibition of the enzyme. In addition, 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine has been extensively studied and characterized, making it a well-established tool for studying the role of 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine in glucose metabolism.
The limitations of using 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine in lab experiments include its high cost and limited availability, which may restrict its use in certain settings. In addition, the effects of 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine may be influenced by factors such as age, sex, and comorbidities, which may complicate interpretation of experimental results.
Zukünftige Richtungen
For research on 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine include investigating its potential therapeutic use in other metabolic disorders such as obesity and non-alcoholic fatty liver disease. In addition, further studies are needed to elucidate the mechanisms underlying its anti-inflammatory and anti-oxidant effects, which may have broader implications for the treatment of chronic diseases. Finally, the development of new 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine inhibitors with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more effective treatments for type 2 diabetes mellitus and other metabolic disorders.
Synthesemethoden
The synthesis of 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine involves the reaction of 3-methoxybenzylamine with cyclobutanecarboxylic acid chloride in the presence of triethylamine. The resulting intermediate is then treated with morpholine in the presence of sodium hydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-(Cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine has been extensively studied for its potential therapeutic use in the treatment of type 2 diabetes mellitus. It has been shown to effectively lower blood glucose levels by inhibiting the activity of 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine, 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine increases the levels of these hormones, which in turn stimulates insulin secretion and reduces glucagon secretion, leading to improved glucose control.
Eigenschaften
IUPAC Name |
cyclobutyl-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-15-7-2-4-13(10-15)11-16-12-18(8-9-21-16)17(19)14-5-3-6-14/h2,4,7,10,14,16H,3,5-6,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURDBVPUCKGXDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.